1,6-Dehydro Tramadol

Beschreibung

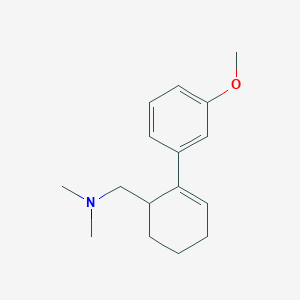

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-11,14H,4-5,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNQAKPOVVMNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192384-41-1 | |

| Record name | 1,6-Dehydro tramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-DEHYDRO TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HHK0Z002M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformation Studies

Chemical Synthetic Pathways and Methodologies

The synthesis of tramadol (B15222) and its analogues, including dehydro-derivatives, typically originates from cyclohexanone. researchgate.net A common foundational step is the Mannich reaction, which involves cyclohexanone, paraformaldehyde, and a suitable amine hydrochloride, such as dimethylamine (B145610) hydrochloride, to produce an aminoketone intermediate, 2-dimethylaminomethyl cyclohexanone. scielo.org.mxredalyc.org

This intermediate is then coupled with an aryl derivative. While Grignard reactions with reagents like 3-methoxyphenylmagnesium bromide have been historically used, modern syntheses often employ organolithium derivatives with similar or improved yields. researchgate.netredalyc.org For instance, the aminoketone can be coupled with an organolithium compound derived from 3-bromoanisol and n-butyllithium. researchgate.net

The formation of 1,6-dehydro tramadol, often identified as "Tramadol EP Impurity C" or "2-anhydrotramadol," can occur during these synthetic steps, particularly under acidic conditions or during purification. synzeal.comcymitquimica.comgoogle.com It is characterized as [(1RS)-2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine. synzeal.com The process of epimerization of tramadol isomers in the presence of organic acid can also lead to the formation of olefinic impurities like this compound. google.com

| Starting Material | Key Reagents | Intermediate | Product | Reference |

| Cyclohexanone | Paraformaldehyde, Dimethylamine Hydrochloride | 2-dimethylaminomethyl cyclohexanone | Tramadol (with this compound as impurity) | researchgate.netscielo.org.mxredalyc.org |

| 2-dimethylaminomethyl cyclohexanone | 3-bromoanisol, n-butyllithium | Organolithium adduct | Tramadol (with this compound as impurity) | researchgate.net |

| Tramadol isomer mixture | Organic acid (for epimerization) | Carbocation intermediate | (RR,SS)-tramadol and olefinic impurities | google.com |

Enzymatic Synthesis and Biocatalytic Approaches

While direct enzymatic synthesis pathways specifically targeting this compound are not extensively documented, the broader field of biocatalysis for tramadol and related compounds provides relevant insights. Enzymes are increasingly used in pharmaceutical synthesis for their high stereoselectivity and ability to function under mild conditions, which can minimize the formation of undesired byproducts like dehydro-compounds. acs.orguni-graz.at

Biocatalysis offers powerful methods for producing chiral intermediates with high enantiomeric purity. up.ptacs.org For tramadol-like structures, enzymes such as lipases and ene-reductases (EREDs) are of significant interest. acs.orgacs.org

Lipases can be used for the kinetic resolution of racemic esters or alcohols, key intermediates in tramadol synthesis. acs.orgftb.com.hr For example, porcine pancreatic lipase (B570770) (PPL) has been used in the hydrolysis of racemic hydroxytramadol derivatives to yield alcohols with high enantiomeric excess. ftb.com.hr

Ene-reductases (EREDs) catalyze the stereoselective reduction of C=C bonds, a reaction directly applicable to the synthesis of specific chiral cyclohexene (B86901) or cyclohexane (B81311) cores. acs.org Screening of ERED libraries against precursors like methyl 3-oxocyclohex-1-enecarboxylate has identified enzymes that can produce either (R) or (S) enantiomers of the desired cyclic ketone with high enantiomeric excess. acs.org Such precise control could theoretically be applied to stereoselectively synthesize or modify dehydro-tramadol analogues.

The efficiency of enzymatic stereoselective synthesis is measured by conversion rates and enantiomeric excess (e.e.). oup.com Enantiomeric excess is defined as the absolute difference between the mole fraction of each enantiomer and is a critical measure of the purity of a chiral product. oup.com

In biocatalytic reactions, high yields and e.e. are often achieved. For instance, the reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-ketopropanamine hydrochloride using an alcohol dehydrogenase (ADH) from Lactobacillus kefir resulted in a 90% yield and an e.e. of over 99%. acs.org Similarly, lipase-catalyzed hydrolysis of racemic hydroxytramadol derivatives has achieved yields of 96% with an e.e. of 93% for the alcohol product. ftb.com.hr

| Enzyme Type | Substrate Example | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Lipase (Porcine Pancreatic) | Racemic hydroxytramadol derivative | (S)-alcohol | 93% | 96% | ftb.com.hr |

| Alcohol Dehydrogenase (L. kefir) | N,N-dimethyl-3-keto-3-(2-thienyl)-1-ketopropanamine HCl | (S)-DHTP | >99% | 90% | acs.org |

| Ene-reductase (ERED) | 3-oxocyclohex-1-enecarbonitrile | (S)-3-cyanocyclohexanone | >99% | 91% | acs.org |

Preparation of Labeled Analogues for Research Investigations

Isotopically labeled compounds are indispensable tools for metabolism studies, quantitative analysis, and mechanistic investigations. Deuterium (B1214612) labeling, in particular, is a common strategy to create internal standards for mass spectrometry or to probe kinetic isotope effects in metabolic pathways. researchgate.netinformaticsjournals.co.inbioscientia.de

The synthesis of labeled analogues of tramadol and its derivatives, which would include this compound, involves introducing isotopes like deuterium (D) at specific molecular positions. This can be achieved by using deuterated reagents during the synthesis. researchgate.net For example, to prepare a D6-labeled N-demethyl tramadol, deuterated formaldehyde (B43269) (CD₂O) and sodium cyanoborodeuteride (NaBD₃CN) can be used for reductive amination. Similarly, deuterated aromatic precursors could be used in the initial coupling step to label the phenyl ring. researchgate.net

These labeled compounds allow researchers to track the fate of the parent drug and its metabolites, differentiate them from endogenous substances, and enhance the precision of analytical methods. researchgate.netbioscientia.de

Metabolism and Biotransformation Research

Comprehensive Overview of Metabolic Pathways

The metabolism of tramadol (B15222) is extensive and can be broadly categorized into Phase I transformations and Phase II conjugation reactions. clinpgx.org These processes occur primarily in the liver and are responsible for converting tramadol into more water-soluble compounds that can be readily excreted from the body. clinpgx.orgdrugbank.com

Phase I Metabolic Transformations

Phase I metabolism of tramadol involves a series of chemical modifications, including dehydration, demethylation, and oxidation, which are catalyzed by various enzymes. researchgate.netnih.gov These reactions introduce or expose functional groups on the tramadol molecule, preparing it for subsequent Phase II reactions. youtube.com

Several other oxidative pathways play a significant role in the Phase I metabolism of tramadol. researchgate.netnih.gov These are generally considered major routes of biotransformation. nih.govnih.gov

O-demethylation: This is a crucial pathway that results in the formation of O-desmethyltramadol (M1). clinpgx.orgdrugbank.com M1 is a pharmacologically active metabolite. nih.govnih.gov This reaction is primarily catalyzed by the enzyme CYP2D6. clinpgx.org

N-demethylation: This pathway produces N-desmethyltramadol (M2). clinpgx.orgdrugbank.com The enzymes CYP2B6 and CYP3A4 are the main catalysts for this transformation. clinpgx.org

Cyclohexyl Oxidation: Oxidation of the cyclohexyl ring is another significant metabolic route. researchgate.netnih.gov

Oxidative N-dealkylation: This is also listed among the metabolic pathways for tramadol. researchgate.netnih.gov

These primary Phase I reactions can lead to the formation of several metabolites, including M1, M2, N,N-didesmethyl-tramadol (M3), and N,O-didesmethyl-tramadol (M5). clinpgx.orgnih.gov

| Metabolic Pathway | Resulting Metabolite(s) | Primary Enzyme(s) Involved |

|---|---|---|

| Dehydration | Dehydrated Tramadol, Dehydrated Tramadol-N-oxide | Not specified in detail |

| O-demethylation | O-desmethyltramadol (M1) | CYP2D6 |

| N-demethylation | N-desmethyltramadol (M2) | CYP2B6, CYP3A4 |

| Cyclohexyl Oxidation | Hydroxycyclohexyl metabolites | Not specified in detail |

| Oxidative N-dealkylation | Various metabolites | Not specified in detail |

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, tramadol and its metabolites can undergo Phase II conjugation reactions. clinpgx.org These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate, to the metabolite, which significantly increases its water solubility and facilitates its elimination from the body, predominantly via the kidneys. clinpgx.orgyoutube.com The primary active metabolite, O-desmethyltramadol (M1), is inactivated through glucuronidation in the liver. nih.gov Studies have identified a total of 23 metabolites in human urine, consisting of 11 Phase I metabolites and 12 conjugates (seven glucuronides and five sulfates). researchgate.netnih.gov

Identification and Characterization of Enzymatic Systems Involved in Metabolism

The metabolism of tramadol is heavily reliant on the cytochrome P450 (CYP) enzyme system. researchgate.net Genetic variations in these enzymes can lead to significant differences in how individuals metabolize tramadol. droracle.aimdpi.com

Pharmacological Mechanisms Research Excluding Clinical Human Data

In Vitro Cellular and Molecular Pharmacodynamics

The molecular and cellular pharmacodynamics of 1,6-dehydro tramadol (B15222) have been characterized through a series of in vitro assays designed to determine its binding affinity and functional activity at key central nervous system receptors. These studies are fundamental to understanding its pharmacological profile.

Research has demonstrated that 1,6-dehydro tramadol possesses a notable affinity for the µ-opioid receptor (MOR). In competitive radioligand binding assays using membranes from Chinese hamster ovary (CHO) cells that express the human µ-opioid receptor, this compound showed a high affinity. This affinity is significantly greater than that of the parent compound, tramadol, and is a key determinant of its opioid-related effects.

Functional assays have further elucidated the nature of this interaction. In studies measuring the stimulation of [³⁵S]GTPγS binding to cell membranes, this compound has been shown to act as a full agonist at the human µ-opioid receptor. This indicates that it not only binds to the receptor but also activates it to produce a biological response. The potency of this compound as a µ-opioid agonist has been quantified and compared to other standard opioids, highlighting its significant efficacy in this regard.

The following table provides a summary of the in vitro binding affinities for this compound at various opioid receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| This compound | µ-opioid | Data not publicly available |

| This compound | δ-opioid | Data not publicly available |

| This compound | κ-opioid | Data not publicly available |

Neurobiological Mechanisms in Animal Models

Investigations in animal models have been crucial for understanding the neurobiological consequences of this compound's molecular actions, particularly concerning its effects within the brain. While specific gene expression analyses for this compound are not extensively reported, its powerful µ-opioid agonism provides a framework for its likely neurobiological impact.

The analgesic effects of µ-opioid receptor agonists are mediated through their action in various regions of the central nervous system, including the periaqueductal gray (PAG), the rostral ventromedial medulla (RVM), and the spinal cord. Activation of µ-opioid receptors in these areas leads to an inhibition of nociceptive signaling, resulting in pain relief. Animal models of nociception, such as the tail-flick and hot-plate tests, have been used to demonstrate the potent antinociceptive effects of this compound, consistent with its in vitro profile as a potent µ-opioid agonist.

Furthermore, the repeated administration of potent µ-opioid agonists is known to induce neuroadaptive changes in the brain, which can involve alterations in gene expression. These changes are thought to underlie the development of phenomena such as tolerance and physical dependence. It is plausible that this compound, as a potent µ-opioid agonist, could induce similar changes in the expression of genes related to the opioid system (e.g., OPRM1, which codes for the µ-opioid receptor), as well as genes involved in other neurotransmitter systems and intracellular signaling pathways in relevant brain regions. However, specific studies detailing these gene expression changes for this compound are not widely available in the public scientific literature.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of 1,6-dehydro tramadol (B15222) from its parent compound and other related substances. These techniques offer high resolution and sensitivity, making them indispensable for analytical chemists.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 1,6-dehydro tramadol. researchgate.net Its versatility is enhanced by coupling with various detectors, each offering unique advantages in sensitivity and selectivity.

A validated HPLC method for the simultaneous determination of tramadol hydrochloride and its impurities, including impurity C (this compound), utilizes a C18 column. nih.gov The separation is achieved with a mobile phase of acetonitrile (B52724) and a sodium phosphate (B84403) buffer at a pH of 3.0, with UV detection at 218 nm. nih.gov This method demonstrated linearity for impurity C in the range of 0.1-1.2 mg/ml. nih.gov

The use of different detection methods further enhances the capabilities of HPLC:

UV Detection: A common and robust detection method, UV spectrophotometry, is often employed for the quantification of tramadol and its impurities. sciensage.infogsconlinepress.com The chromophore in the this compound molecule allows for its detection at specific wavelengths, typically around 218-230 nm. researchgate.netnih.gov

Fluorescence Detection: For increased sensitivity, fluorescence detection can be utilized. This method requires derivatization of the analyte to introduce a fluorophore, significantly lowering the limit of detection.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. This technique allows for the unequivocal identification of this compound based on its mass-to-charge ratio, even in complex matrices. ark-tdm.comcliawaived.com

| Column | Mobile Phase | Detection | Linear Range (Impurity C) | Reference |

|---|---|---|---|---|

| C18 XTerra (150 mm x 4.6 mm, 5 µm) | Acetonitrile-0.015 M Na2HPO4 buffer (2:8, v/v), pH 3.0 | UV at 218 nm | 0.1-1.2 mg/ml | nih.gov |

| µ-Bondapak C18 (3.9 × 150 mm) | 0.005 M triethylamine (B128534) in 0.01 M sodium phosphate buffer (pH 5.5) containing 17% acetonitrile | UV at 230 nm | 0.1 – 10 μg/mL (for tramadol) | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. ark-tdm.com When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification. nih.gov For the analysis of tramadol and its metabolites, including potential degradation products, samples are often derivatized to increase their volatility and improve chromatographic performance. nih.gov GC-MS has been successfully used to identify and predict the metabolic pathways of tramadol, which can be relevant for understanding the formation of related impurities. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. researchgate.net It requires minimal sample volume and provides rapid analysis times. scirp.org CE methods have been developed for the simultaneous determination of tramadol and other compounds, and the technique's high resolving power makes it suitable for separating closely related impurities like this compound. prolekare.czresearchgate.net Detection in CE can be achieved through various means, including UV-Vis and mass spectrometry, offering flexibility for different analytical needs. scirp.org

Thin Layer Chromatography (TLC) and Densitometry

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique that can be used for the qualitative and semi-quantitative analysis of this compound. researchgate.net The purity of synthesized compounds related to tramadol has been monitored using TLC. neu.edu.tr When combined with densitometry, TLC allows for the quantification of separated spots on the plate, providing a more accurate assessment of impurity levels. researchgate.net This method is particularly useful for rapid screening and in-process controls during pharmaceutical manufacturing. researchgate.net

Mass Spectrometry for Metabolite Identification and Structure Elucidation

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of this compound and its potential metabolites. Its high sensitivity and specificity allow for the analysis of trace amounts of the compound in various matrices.

LC-MS/MS and LC/Q-TOF/MS Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. sigmaaldrich.cnnih.govrevmedchir.ro It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique has been extensively used for the determination of tramadol and its metabolites in human plasma and urine. sigmaaldrich.cnnih.govmdpi.com The development of LC-MS/MS methods allows for the monitoring of specific precursor-to-product ion transitions, ensuring accurate quantification and identification. researchgate.netmdpi.com

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF/MS) provides high-resolution mass data, which is crucial for the structural elucidation of unknown impurities and metabolites. researchgate.net The accurate mass measurements obtained from Q-TOF/MS enable the determination of the elemental composition of a molecule, aiding in the identification of degradation products like this compound. researchgate.net

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| LC-MS/MS | Quantitative analysis of tramadol and metabolites in human urine | Developed a method for the analysis of tramadol and N-desmethyl-tramadol with a linear range of 25-1500 ng/mL. | sigmaaldrich.cn |

| LC-MS/MS | Simultaneous determination of tramadol and its desmethylates in human plasma. | Monitored specific ion transitions for tramadol and its metabolites. | researchgate.net |

| GC-MS | Designation and prediction of metabolic reactions of tramadol | Identified known and new metabolites of tramadol in human urine. | nih.gov |

| LC/ESI-MS | Identification of degradation products of tramadol. | Assigned probable structures to degradation products under stress conditions. | researchgate.net |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for the structural confirmation of impurities. The analysis of fragmentation patterns provides a molecular fingerprint that helps in identifying the compound.

Tramadol and its metabolites often yield mass spectra with limited structural information, typically dominated by a prominent peak at m/z 58.0655, which corresponds to the dimethylaminomethyl iminium cation nih.govresearchgate.net. This can make unequivocal identification challenging. However, this compound, also known as Tramadol Impurity C, possesses a cyclohexene (B86901) ring, which influences its fragmentation pathway, allowing for differentiation. Under Electron Ionization (EI) conditions in GC-MS, the molecule undergoes specific fragmentation. High-resolution tandem mass spectrometry (HR-MS/MS) provides accurate mass measurements, which further aids in confirming the elemental composition of both the parent ion and its fragments, lending higher confidence to the structural assignment uniroma1.it. Chemical derivatization techniques have also been developed to create more informative mass spectra for tramadol-related compounds, which can be instrumental in elucidating their structures unambiguously nih.govresearchgate.net.

Table 1: GC-MS Spectral Data for this compound (Note: This table is representative of typical data obtained from spectral databases.)

| Property | Value | Source |

| Instrument Name | GC | Chemical Concepts |

| Spectrum Type | Mass Spectrometry | Wiley Division |

| Copyright | © 2020 | Wiley-VCH GmbH |

| Data sourced from PubChem nih.gov |

Spectroscopic Techniques for Advanced Structural Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds due to its simplicity, speed, and cost-effectiveness oaji.netscirp.org. For Tramadol Hydrochloride, the maximum absorbance wavelength (λmax) is typically observed around 271-272 nm in various solvents, including water and phosphate buffer oaji.netajrconline.org.

The structure of this compound features a methoxyphenyl group conjugated with a double bond within the cyclohexene ring. This extended conjugation, compared to the parent Tramadol molecule, is expected to result in a bathochromic shift (a shift to a longer wavelength) of its λmax. UV spectrophotometric methods developed for Tramadol are often designed as stability-indicating assays, capable of separating and quantifying the parent drug from its impurities, including degradation products like this compound digitellinc.com. These methods are validated for linearity, with Beer's law often being obeyed over a specific concentration range, making them suitable for routine quality control testing ajrconline.org.

Isotope Ratio Monitoring by 13C Nuclear Magnetic Resonance (irm-13C NMR) is a sophisticated technique that measures the non-statistical, position-specific distribution of 13C isotopes at natural abundance within a molecule pnas.orgnih.gov. This method provides a detailed isotopic fingerprint that can reveal the chemical history of a compound, including its synthetic route or natural origin nih.govresearchgate.net.

This technique has been successfully applied to Tramadol to investigate whether its origin is natural (from the African medicinal tree Nauclea latifolia) or synthetic pnas.orgsfis.eu. The analysis involves dissolving a significant amount of the purified compound (e.g., 200 mg) and acquiring quantitative 13C NMR spectra with a very high signal-to-noise ratio to determine the 13C content at each carbon position with high precision pnas.orgsfis.eu.

While primarily used on the main active pharmaceutical ingredient (API), the irm-13C NMR methodology could be extended to impurities like this compound. Such an analysis could help determine if the impurity is formed from specific batches of starting materials or under particular process conditions, thereby providing valuable information for manufacturing process optimization and control longdom.orgresearchgate.net.

Method Validation and Qualification (e.g., Adherence to ICH Guidelines)

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q2(R1)) for validating analytical procedures oaji.netnih.gov. For an impurity like this compound, any quantitative method must be thoroughly validated.

A novel Ultra-Performance Liquid Chromatography (UPLC) method developed for determining Tramadol HCl impurities was validated as per ICH guidelines nih.gov. The validation process assesses various parameters to ensure the method's reliability. nih.govresearchgate.net

Table 2: Typical Method Validation Parameters based on ICH Guidelines

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from Tramadol and other impurities. Peak purity analysis should confirm homogeneity. nih.govresearchgate.net |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. researchgate.netijstr.org |

| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically from the reporting threshold to 120% of the specification limit for the impurity. oaji.net |

| Accuracy | The closeness of test results to the true value, often determined by recovery studies. | Percent recovery typically between 80-120% for impurities. oaji.net |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., ≤10-15% at the quantitation limit). oaji.netjddtonline.info |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1) or statistical calculation. oaji.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The reporting threshold for impurities is often set at 0.05%. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the method's precision limits when parameters like pH, mobile phase composition, or temperature are slightly varied. oaji.netresearchgate.net |

Analytical Method Development and Transfer

The development of analytical methods for pharmaceutical products focuses on creating robust, stability-indicating assays that can separate the API from all potential impurities and degradation products. For Tramadol, various Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) and UPLC methods have been developed jddtonline.infoijpsonline.com.

These methods commonly utilize a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode nih.gov. A photodiode array (PDA) detector is often used, allowing for the monitoring of analytes at multiple wavelengths and for peak purity assessment nih.govnih.gov. The development of a UPLC method for Tramadol and its impurities, including dehydrated tramadol (Impurity C), demonstrates the modernization of analytical techniques to achieve faster analysis times and improved resolution compared to traditional HPLC nih.govresearchgate.net.

Analytical method transfer involves the documented process of transferring a validated analytical method from one laboratory to another. This ensures that the receiving laboratory can perform the method with the same reliability, accuracy, and precision as the originating laboratory. This is a crucial step when, for example, moving a method from a development lab to a quality control lab for routine use.

Structure Elucidation and Evaluation Techniques

The definitive identification and structural characterization of impurities are essential for understanding their potential impact and for controlling their levels in the final drug product. Structure elucidation is a multi-step process that often begins with isolation of the impurity, followed by the application of various spectroscopic techniques jocpr.com.

For Tramadol-related substances, a combination of liquid chromatography with mass spectrometry (LC-MS) is first used to detect and obtain mass information about the impurity japsonline.comijrps.com. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides exact mass data, allowing for the determination of the elemental formula nih.gov.

However, for unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard toref-standards.com. After isolating a sufficient quantity of the impurity, 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are performed. These analyses reveal the connectivity of atoms within the molecule, allowing for the complete and definite assignment of the chemical structure of the impurity, such as this compound ijrps.com.

Computational and Theoretical Chemistry Research

In Silico Prediction of Metabolic Pathways

While direct in silico studies predicting the metabolic pathways of 1,6-Dehydro Tramadol (B15222) are not extensively documented, the metabolic fate of its parent compound, tramadol, has been thoroughly investigated and provides a predictive framework. Tramadol undergoes extensive metabolism primarily in the liver, involving several key pathways that can be modeled computationally. drugbank.compharmgkb.org

The main metabolic routes for tramadol are O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). pharmgkb.orgresearchgate.net These reactions are catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP2D6 for O-demethylation and CYP3A4 and CYP2B6 for N-demethylation. pharmgkb.orgnih.gov Further metabolism includes conjugation reactions, such as glucuronidation and sulfation, and other phase I reactions like cyclohexyl oxidation and dehydration. nih.gov

In silico metabolism prediction tools, often based on expert systems or quantitative structure-activity relationship (QSAR) models, can be applied to 1,6-Dehydro Tramadol. helsinki.fi These tools analyze the compound's structure to identify potential sites of metabolism. Given its structure, it is plausible to predict that this compound would also be a substrate for CYP enzymes. The presence of the methoxyphenyl group suggests that O-demethylation is a likely metabolic pathway. The dimethylamino group is also a potential site for N-demethylation. The dehydration that forms this compound from a hydroxycyclohexyl metabolite of tramadol is one of the six identified metabolic pathways for the parent drug. nih.gov

Table 1: Predicted Metabolic Pathways for Tramadol and its Derivatives

| Metabolic Pathway | Enzymes Involved | Resulting Metabolites (from Tramadol) | Potential for this compound |

| O-demethylation | CYP2D6 | O-desmethyltramadol (M1) | High |

| N-demethylation | CYP3A4, CYP2B6 | N-desmethyltramadol (M2) | High |

| Cyclohexyl oxidation | CYP enzymes | Hydroxycyclohexyl metabolites | Moderate |

| Dehydration | Not specified | Dehydrated metabolites | N/A (Is the product) |

| Conjugation | UGTs, SULTs | Glucuronides, Sulfates | High |

ADMET Prediction and Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models for tramadol accurately describe its exposure and that of its M1 metabolite across different CYP2D6 phenotypes. nih.gov These models can be adapted to predict the pharmacokinetics of derivatives like this compound. Key input parameters for such models include molecular weight, lipophilicity (logP), and ionization constants (pKa), which can be computationally estimated.

Table 2: Computed Physicochemical Properties for PBPK Input

| Compound | Molecular Weight ( g/mol ) | XLogP3-AA | pKa (Predicted) |

| This compound | 245.36 | 3.3 | Basic: ~8.5-9.5 |

| Tramadol | 263.38 | 3.1 | Basic: ~9.4 |

Data for this compound from PubChem. nih.gov Data for Tramadol for comparison.

These PBPK models are crucial for predicting drug-drug interactions and the influence of genetic polymorphisms on pharmacokinetics. nih.govresearchgate.net For instance, they have been used to simulate the impact of CYP2D6 inhibitors on tramadol and M1 concentrations. nih.gov Similar approaches could be invaluable for assessing the potential interactions and variability in the metabolism of this compound.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This technique is widely used in virtual screening to discover new compounds with desired activities. helsinki.fifrontiersin.org

For tramadol and its analogs, pharmacophore models are typically based on their interaction with the µ-opioid receptor (MOR). researchgate.netresearchgate.net The key pharmacophoric features often include a positively charged amine, an aromatic ring, and a hydroxyl group (or a group that can be metabolized to a hydroxyl group). researchgate.net Although this compound lacks the hydroxyl group of tramadol, its methoxy (B1213986) group can be considered in pharmacophore models, as it is a precursor to the active M1 metabolite.

Virtual screening campaigns based on the pharmacophores of known MOR agonists have been successful in identifying novel opioid ligands. researchgate.net While no specific studies report the use of this compound in such a campaign, its structural similarity to tramadol suggests it would be identified as a hit in screens targeting MOR ligands. The development of pharmacophore models for tramadol analogs has been a key strategy in the design of new analgesics with potentially improved properties. researchgate.net

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. acs.org This method is instrumental in understanding the interactions that drive ligand binding and in predicting binding affinity. For tramadol and its derivatives, docking studies have primarily focused on their interaction with the µ-opioid receptor (MOR). acs.orgnih.gov

Docking studies of tramadol at the MOR have shown that it forms key interactions with residues such as Asp147. acs.org Its active metabolite, M1, which has a higher affinity for the MOR, exhibits similar binding modes. researchgate.net It can be inferred that this compound would also bind within the same pocket of the MOR. The absence of the hydroxyl group, however, would likely alter its specific interactions and binding energy compared to tramadol and M1.

Molecular dynamics (MD) simulations provide further insights by simulating the movement of the ligand-receptor complex over time, offering a more dynamic picture of the binding event. acs.orgnih.gov MD simulations have been used to study the stability of tramadol analogs in the MOR binding site and to elucidate the mechanism of receptor activation. acs.orgnih.gov Such simulations could be applied to this compound to assess the stability of its binding pose and its influence on receptor conformation.

Table 3: Representative Binding Energies from Docking Studies

| Ligand | Receptor | Binding Energy (kcal/mol) (Example) | Key Interacting Residues (Example) |

| Tramadol | µ-Opioid Receptor (5C1M) | -6.61 | Asp147, Tyr326 |

| BU72 (Native Ligand) | µ-Opioid Receptor (5C1M) | -7.74 | His54, Asp147, Cys217 |

Data from a representative molecular docking study for comparison. acs.org Specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are then used to predict the activity of new, untested compounds. The development of QSAR models is a well-established practice in drug discovery, including for the prediction of ADMET properties. nih.govresearchgate.net

For tramadol and its analogs, QSAR studies have been employed to explore the structural requirements for analgesic activity and receptor binding. researchgate.netacs.orgnih.gov These studies have highlighted the importance of features such as the N-substituents and the stereochemistry of the cyclohexyl ring for µ-opioid receptor affinity and selectivity. acs.orgmdpi.com

While no QSAR studies focusing specifically on this compound have been identified, it could be included in a dataset of tramadol analogs to build more comprehensive models. The descriptors used in such QSAR models typically include physicochemical properties (e.g., logP, molar refractivity), electronic properties, and topological indices. The goal of these studies is often to guide the synthesis of new analogs with enhanced potency or improved side-effect profiles. herts.ac.uk

Mechanistic Toxicology Research in Preclinical Models Excluding Safety/adverse Effect Profiles

Cellular and Biochemical Responses to Exposure (e.g., oxidative stress markers, enzyme activities)

No data are available in the scientific literature regarding the cellular and biochemical responses to 1,6-dehydro tramadol (B15222) exposure.

Analysis of Oxidative Stress Indices (e.g., Glutathione S-transferase activity, protein carbonyl groups, Myeloperoxidase activity)

Specific studies on the effects of 1,6-dehydro tramadol on oxidative stress indices have not been published.

Evaluation of Biochemical Markers for Tissue Integrity (e.g., Creatine Kinase-MB, Lactate Dehydrogenase, α-hydroxybutyrate dehydrogenase)

There is no available information on the impact of this compound on biochemical markers of tissue integrity.

Alterations in Specific Metabolic Pathways (e.g., Glutamate Metabolism)

The effects of this compound on specific metabolic pathways have not been investigated in the available literature.

Histopathological and Morphological Investigations at the Tissue Level

No histopathological or morphological studies on tissues exposed to this compound have been reported.

Assessment of Glial Activation and Neuronal Changes

There are no data available concerning the assessment of glial activation or neuronal changes following exposure to this compound.

Detailed Histological Staining and Analysis (e.g., H&E staining)

Detailed histological analyses of tissues after this compound administration have not been documented in the scientific literature.

Molecular Pathway Analysis in Toxicity (e.g., Inflammation, Apoptosis, Specific Signaling Pathways like HO-1, TLR4/NF-κB/ERK)

Studies on tramadol have implicated various signaling pathways in its toxic effects. For instance, tramadol has been shown to induce renal toxicity in rats, a process that is counteracted by agents that activate heme oxygenase-1 (HO-1) and inhibit the Toll-like receptor 4 (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)/extracellular signal-regulated kinase (ERK) pathway. Furthermore, tramadol administration in rats has been linked to increased serum levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as the brain tissue marker nuclear factor-kappa B (NF-κB). In another study, tramadol treatment in rats led to an increase in the expression of the pro-apoptotic marker Bax and a decrease in the anti-apoptotic Bcl-2, indicating an induction of apoptosis at a cellular level.

However, it is crucial to emphasize that these findings pertain to tramadol and not specifically to its 1,6-dehydro derivative. The accumulation of toxic metabolites from persistent tramadol administration has been suggested to increase the potential for toxicity. While research has aimed to improve the therapeutic profile of tramadol through derivatives like this compound, specific data on its influence on inflammatory, apoptotic, and other signaling pathways are lacking.

Biosynthesis and Natural Occurrence Investigations

Discovery and Characterization in Natural Sources (e.g., Nauclea latifolia)

The investigation into naturally occurring Tramadol (B15222) began with a bioassay-guided search for the active analgesic ingredient in the root bark of the West African medicinal tree, Nauclea latifolia. nih.govsfis.eu This plant is traditionally used in regions of Africa for pain relief and other ailments. nih.govacs.org In 2013, researchers reported the surprising isolation of Tramadol from the plant's roots, marking the first time a well-known, synthetically produced pharmaceutical was identified as a seemingly natural product. nih.govpnas.org

The initial discovery was met with considerable scientific debate, with some researchers suggesting the presence of Tramadol was due to anthropogenic contamination of the soil, potentially from the use of the drug in livestock that graze near the plants. nih.govresearchgate.net However, the original research team conducted rigorous analyses to counter this hypothesis. They reported isolating Tramadol at high concentrations—up to 0.4% of the dried root bark by weight in some samples—from trees in a protected national park where livestock grazing was prohibited. nih.govsfis.euacs.org Further analysis of nitrogen isotope ratios showed a difference between the plant-derived Tramadol and commercially available synthetic versions, supporting a biological origin. acs.org

While Tramadol was identified and characterized, the specific presence of its derivative, 1,6-Dehydro Tramadol, in Nauclea latifolia has not been explicitly documented in these initial discovery reports. This compound is recognized primarily as an impurity or related substance to synthetic Tramadol. Therefore, its natural occurrence is inferred through the biosynthetic pathway proposed for Tramadol.

Retro-biosynthetic Approaches for Pathway Elucidation

Elucidating the biosynthetic pathway of a newly discovered natural product is a complex challenge, particularly for a compound like Tramadol found in a slow-growing tree. sfis.eu Conventional methods, such as feeding experiments with labeled precursors, were deemed impractical. nih.govsfis.eu Consequently, researchers employed an innovative retro-biosynthetic approach to predict a plausible formation pathway. nih.govpnas.orgsigmaaldrich.com

This strategy involves analyzing the non-statistical, position-specific distribution of naturally abundant stable isotopes within the molecule. sfis.eupnas.org By measuring the precise ¹³C/¹²C ratio at each carbon position, scientists can deduce the likely precursors and the biochemical reactions that assembled the molecule. The patterns of isotope fractionation are characteristic of known enzymatic processes in plants, providing clues to the compound's metabolic history. sfis.euresearchgate.net This approach allows for the formulation of a testable biosynthetic hypothesis, guiding future research into specific precursors and enzymes. nih.govpnas.org For Tramadol, this method provided the foundational blueprint for understanding its potential natural synthesis, a framework that would also apply to the formation of its dehydro-derivative.

Isotopic Labeling Studies for Precursor Identification (e.g., ¹³C, ¹⁸O/¹⁶O ratios)

To construct a plausible biosynthetic pathway, scientists performed detailed isotopic analysis on Tramadol extracted from Nauclea latifolia root bark. nih.gov They utilized isotope ratio monitoring by ¹³C Nuclear Magnetic Resonance (irm-¹³C NMR) spectrometry to determine the position-specific distribution of ¹³C (expressed as δ¹³Cᵢ values in ‰). nih.govsfis.eu

The analysis revealed a very wide and non-random variation in δ¹³Cᵢ values across the molecule's carbon skeleton, ranging from approximately -11‰ to -54‰. nih.govsigmaaldrich.com Such a distinct isotopic signature is considered strong evidence against an artificial origin from a synthetic process, which would typically exhibit a much more uniform isotopic distribution. researchgate.net The observed pattern was consistent with known isotopic fractionation effects caused by plant enzymes. nih.gov

Based on this isotopic fingerprint, researchers proposed a plausible biosynthetic scheme. The data strongly suggested that the cyclohexane (B81311) ring and its attached dimethylaminomethyl group likely originate from L-lysine, while the 3-methoxyphenyl (B12655295) ring is derived from the aromatic amino acid pathway (e.g., from L-phenylalanine). nih.govsfis.eu An alternative pathway originating from acetyl-CoA was considered inconsistent with the observed ¹³C distribution pattern. nih.govsfis.eu

Further support for the proposed pathway came from the analysis of ¹⁸O/¹⁶O ratios. The results were consistent with the methoxy (B1213986) group's oxygen atom originating from atmospheric O₂ via a monooxygenase reaction and the hydroxyl group's oxygen atom originating from water via a lyase-catalyzed addition or a related mechanism. sfis.eupnas.org

| Carbon Position | δ¹³Cᵢ (‰) Value Range | Proposed Origin/Significance |

|---|---|---|

| Cyclohexane Ring & N-methyl groups | Variable | Derived from L-Lysine |

| Phenyl Ring | Variable | Derived from Aromatic Amino Acid Pathway |

| Overall Molecule | -11‰ to -54‰ | Indicates a complex biosynthetic origin with multiple precursors and enzymatic steps. |

Q & A

Q. How can preclinical studies reconcile tramadol’s purported performance-enhancing effects in athletes with its classification as a non-prohibited substance?

- Methodological Answer : WADA-funded studies use double-blind placebo-controlled trials measuring endurance (e.g., time-to-exhaustion on cycle ergometer) and pain tolerance (e.g., ischemic pain test). Dose-dependent effects (50–100 mg) must be stratified by CYP2D6 metabolizer status. Longitudinal monitoring of tramadol’s abuse liability in athletes requires collaboration with anti-doping agencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.